2',3'-O-Isopropylideneadenosine
Description
Historical Development of Nucleoside Protection Strategies in Organic Synthesis
The chemical synthesis of oligonucleotides, the building blocks of DNA and RNA, presented a formidable challenge to early organic chemists. umich.edu The reactive nature of the multiple functional groups on nucleosides necessitated the development of sophisticated protection strategies to ensure the precise formation of the desired phosphodiester linkages. umich.edubiosearchtech.com In the mid-20th century, pioneering work by scientists like H. Gobind Khorana laid the groundwork for modern oligonucleotide synthesis by introducing the concept of an "on-off" protection scheme. biosearchtech.comtrilinkbiotech.com This involved the use of protecting groups to temporarily block reactive sites on the nucleoside, allowing for controlled, sequential additions to the growing oligonucleotide chain. biosearchtech.com
Key to these strategies was the protection of the hydroxyl groups on the sugar moiety and the exocyclic amino groups on the nucleobases. umich.edu The development of the dimethoxytrityl (DMT) group to protect the 5'-hydroxyl and various acyl groups for the nucleobase amino functions were significant milestones. biosearchtech.com The introduction of the isopropylidene group as a protecting group for the cis-diols in ribonucleosides, such as in the formation of 2',3'-O-Isopropylideneadenosine, was another critical advancement. This acetal (B89532) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for selective modification at other positions of the nucleoside. mdpi.com
Role of this compound as a Pivotal Intermediate in Nucleoside Chemistry
This compound has emerged as a pivotal intermediate in the synthesis of a vast number of biologically active nucleoside analogues. chemimpex.com The isopropylidene protection of the 2' and 3' hydroxyl groups allows for selective reactions to be carried out at the 5'-hydroxyl position and on the adenine (B156593) base. nih.gov This strategic protection is instrumental in the synthesis of antiviral and anticancer agents. chemimpex.com
For instance, the free 5'-hydroxyl group can be readily modified to introduce different functional groups or to elongate the carbon chain, leading to the creation of novel nucleoside derivatives with potentially enhanced pharmacological properties. Furthermore, the protected ribose moiety allows for modifications on the purine (B94841) ring without affecting the sugar. This selective reactivity makes this compound an invaluable building block for creating libraries of adenosine (B11128) analogues for high-throughput screening in drug discovery programs. medchemexpress.com
Broad Scope of Research Applications Involving this compound and its Analogues
The versatility of this compound has led to its application in a wide range of research areas. Beyond its role as a synthetic intermediate, the compound and its derivatives are utilized in biochemical and pharmacological studies. chemimpex.comnih.gov
In the realm of medicinal chemistry, adenosine analogues derived from this intermediate have been investigated for their potential as antiviral, anticancer, and cardiovascular drugs. chemimpex.commedchemexpress.comontosight.ai For example, modifications at the 5' and 1' positions of the adenosine scaffold, facilitated by the 2',3'-isopropylidene group, have been used to study the activity of enzymes like adenosine deaminase and adenylate deaminase. nih.gov
Furthermore, the stability conferred by the isopropylidene group makes it a useful tool for studying cellular signaling pathways involving adenosine receptors. chemimpex.com Researchers have used this compound and its analogues to probe the structure-activity relationships of these receptors, which are implicated in a variety of physiological and pathological processes. chemimpex.com The compound has also found utility in the synthesis of nucleoside analogues for the study of viral replication and the development of new antiviral therapies. nih.govnih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H17N5O4 | nih.govchemicalbook.com |
| Molecular Weight | 307.31 g/mol | nih.govchemicalbook.comsigmaaldrich.com |
| CAS Number | 362-75-4 | chemicalbook.comsigmaaldrich.comchemicalbook.com |
| Appearance | White to off-white crystalline powder | chemicalbook.com |
| Melting Point | 221-222 °C | chemicalbook.combiosynth.com |
| Optical Activity | [α]20/D −98.5°, c = 1 in dioxane | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol (B129727) | chemicalbook.com |
Key Synonyms for this compound
| Synonym |
| 2',3'-O-(1-Methylethylidene)adenosine |
| NSC 29413 |
| 2',3'-IPA |
| 9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)adenine |
Structure
2D Structure
Properties
CAS No. |
362-75-4 |
|---|---|
Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
LCCLUOXEZAHUNS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Other CAS No. |
362-75-4 |
Synonyms |
2',3'-isopropylideneadenosine 2',3'-O-isopropylidene adenosine |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 ,3 O Isopropylideneadenosine
Regioselective Functionalization Approaches at the Ribose Moiety
2',3'-O-Isopropylideneadenosine is a versatile intermediate in the synthesis of various nucleoside analogues due to the protection of the 2' and 3'-hydroxyl groups of the ribose sugar. This protection allows for selective modifications at the 5'- and 1'-positions of the ribose moiety, as well as on the adenine (B156593) base.
Phosphorylation Strategies at the 5'-Position
The selective phosphorylation of the 5'-hydroxyl group of this compound is a key step in the synthesis of adenosine-5'-monophosphate (AMP) analogues. One common method involves the use of phosphoryl chloride (POCl3) in a suitable solvent.
A chemo-enzymatic approach has also been developed for the synthesis of analogues of nicotinamide (B372718) adenine dinucleotide (NAD+). This method involves the chemical synthesis of a modified adenosine (B11128), which is then selectively phosphorylated and coupled to nicotinamide mononucleotide (NMN). bath.ac.uk For instance, this compound 5'-monophosphate can be reacted with NMN in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) to yield the corresponding NAD+ analogue. bath.ac.uk
Carboxylation and Subsequent Derivatization at the 5'-Position
The 5'-hydroxyl group of this compound can be oxidized to a carboxylic acid, providing a key intermediate, this compound-5'-carboxylic acid, for further derivatization. scbt.com This oxidation can be achieved using various oxidizing agents. The resulting carboxylic acid can then be converted into a variety of functional groups, such as amides and esters. For example, this compound-5'-carboxamide can be synthesized from the corresponding carboxylic acid. chemsrc.com These derivatives are useful in the preparation of nucleosides as adenosine A3 receptor agonists. scbt.com
Introduction of Azido (B1232118) and Amino Groups at the 5'-Position
The introduction of an azido group at the 5'-position of this compound is a valuable transformation, as the azide (B81097) can be readily reduced to an amine or used in click chemistry reactions. A general synthesis for 5'-azido-5'-deoxy-2',3'-O-isopropylidene nucleosides has been reported. nih.gov This can be achieved through a one-pot reaction involving triphenylphosphine, carbon tetrabromide, and sodium azide in anhydrous DMF. mdpi.com For instance, N6-benzoyl-2',3'-O-isopropylideneadenosine can be converted to 5'-azido-N6-benzoyl-2',3'-O-isopropylidene-5'-deoxyadenosine. mdpi.com The resulting 5'-azido derivatives are useful for the solid-phase synthesis of ribonucleic acids with specific linkages. mdpi.com
The 5'-amino group can be subsequently obtained by the reduction of the 5'-azido group. These 5'-amino-functionalized nucleosides are important building blocks for various bioactive molecules.
Stereoselective Alkylation and Chain Extension at the 5'-Position
The 5'-position of this compound can be stereoselectively alkylated to introduce various carbon chains. For example, the conversion of this compound into its 5',5'-di-C-methyl derivative has been reported. acs.org This transformation allows for the synthesis of nucleoside analogues with modified sugar moieties.
Selective Modifications at the 1'-Position
Modifications at the 1'-position of the ribose moiety can significantly impact the biological activity of nucleosides. Stereoselective cyclization reactions of unsaturated esters derived from 2,3-O-isopropylidene-D-ribose can be used to produce 1-β-substituted 1-deoxyribose derivatives. rsc.org These methods provide access to a range of C-nucleosides with potential therapeutic applications.
Functionalization of the Adenine Base
While the primary focus is often on the ribose moiety, the adenine base of this compound can also be functionalized. This allows for the synthesis of a diverse range of purine-modified nucleoside analogues.
Alkylation of the N1 position of the adenine ring is a common modification. For instance, in the synthesis of cyclic inosine (B1671953) diphosphate (B83284) ribose (cIDPR) analogues, the N1 position of a protected inosine derivative was alkylated with a pentyl chain. mdpi.com Although this example uses inosine, similar strategies can be applied to adenosine derivatives. The reaction conditions, such as the base and temperature, can influence the regioselectivity between N1 and O6 alkylation. mdpi.com
Furthermore, substitutions can be introduced at the C8 position of the adenine ring. For example, 8-substituted adenosine derivatives can be synthesized, and these modifications can be combined with functionalization of the ribose moiety. amazonaws.com
Below is a table summarizing some of the key synthetic transformations of this compound:
| Transformation | Reagents and Conditions | Product | Reference |
| 5'-Phosphorylation | POCl3 | This compound-5'-monophosphate | bath.ac.uk |
| 5'-Carboxylation | Oxidation | 2',3'-Isopropylidene Adenosine-5'-carboxylic Acid | scbt.com |
| 5'-Azidation | PPh3, CBr4, NaN3, DMF | 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine | mdpi.com |
| 5'-Alkylation | Various | 5'-alkylated-2',3'-O-isopropylideneadenosine | acs.org |
| Adenine N1-Alkylation | Alkyl halide, DBU, DMF | N1-alkyl-2',3'-O-isopropylideneadenosine | mdpi.com |
Acylation and Benzoylation Techniques at the N6-Position
The acylation of the N6-amino group is a fundamental transformation in the synthesis of modified adenosine derivatives. Benzoylation, in particular, is a common strategy to protect the N6-position or to introduce a group that can modulate biological activity.
The direct acylation of this compound can be achieved using acyl chlorides or anhydrides in the presence of a base. However, a significant challenge in this process is the competing acylation of the free 5'-hydroxyl group. To achieve selective N6-acylation, transient protection of the 5'-hydroxyl group is often employed. For instance, the use of silyl (B83357) protecting groups can direct the acylation to the N6-position, after which the silyl group can be readily removed.
An alternative and efficient route to N6-acylated adenosines involves a Dimroth rearrangement. This process begins with the alkylation or acylation at the N1 position of the purine (B94841) ring, followed by a base-catalyzed rearrangement to the N6-substituted product. This method has proven effective for the synthesis of various N6-alkylated and acylated adenosine derivatives.
Table 1: Selected Conditions for N6-Acylation of Adenosine Derivatives
| Acylating Agent | Catalyst/Base | Solvent | Comments |
| Benzoyl Chloride | Pyridine | Pyridine | Can lead to a mixture of N6 and 5'-O-acylated products. |
| Acetic Anhydride | Pyridine | Pyridine | Used for the preparation of N6-acetyladenosine derivatives. |
| Phenoxyacetyl chloride | 1,2,4-Triazole | Not specified | Efficient for preparing N-phenoxyacetylribonucleosides. wikipedia.org |
This table provides illustrative examples of acylation conditions that have been applied to adenosine derivatives and could be adapted for this compound.
Elaboration of the N6-Amino Group into Heterocyclic Moieties (e.g., Pyrrole (B145914) Derivatives)
The conversion of the exocyclic N6-amino group into a heterocyclic system represents a sophisticated strategy for creating novel adenosine analogues with potentially unique biological properties. One of the most established methods for the synthesis of pyrroles from primary amines is the Paal-Knorr synthesis. wikipedia.org
This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound, typically under acidic or neutral conditions, to form the pyrrole ring. wikipedia.orgorganic-chemistry.org In the context of this compound, the N6-amino group can serve as the primary amine nucleophile. The reaction with a suitable 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556) or other substituted analogues, would lead to the formation of an N6-pyrrolyl-adenosine derivative. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org
While this method is a cornerstone of pyrrole synthesis, its direct application to this compound requires careful optimization of reaction conditions to ensure compatibility with the sensitive glycosidic bond and the isopropylidene protecting group.
Table 2: General Paal-Knorr Pyrrole Synthesis
| Amine Substrate | 1,4-Dicarbonyl Compound | Catalyst | Product |
| Primary Amine | 2,5-Hexanedione | Acetic Acid | 1-Substituted-2,5-dimethylpyrrole |
| This compound | 2,5-Dimethoxytetrahydrofuran | Acid Catalyst | N6-(Pyrrol-1-yl)-2',3'-O-isopropylideneadenosine (Predicted) |
This table illustrates the general principle of the Paal-Knorr synthesis and its potential application to this compound.
Substitutions and Derivatizations at Other Purine Ring Positions
Beyond the N6-position, the purine ring of this compound offers other sites for chemical modification, primarily at the C2 and C8 positions.
Electrophilic substitution reactions are common at the C8 position. For instance, bromination of this compound can be readily achieved to furnish 8-bromo-2',3'-O-isopropylideneadenosine. The introduction of a halogen at this position provides a handle for further functionalization through nucleophilic substitution or cross-coupling reactions.
Modification at the C2 position often requires a different strategy. A common approach involves starting with a 2-substituted purine precursor, such as 2-chloropurine, which can be glycosylated and then further manipulated. For example, 6-chloro-9-(2',3'-O-isopropylidene-β-D-ribofuranosyl)purine is a key intermediate. biosynth.com The 6-chloro group can be displaced by amines to introduce various substituents at the N6-position, while the 2-chloro substituent can be retained or replaced through nucleophilic substitution, offering a route to a wide range of 2,6-disubstituted purine nucleosides.
Reaction Mechanisms and Intermediates in Transformations
A thorough understanding of the reaction mechanisms and the intermediates involved is crucial for controlling the outcome of chemical transformations and for the rational design of new synthetic routes.
Cyclonucleoside Formation and Ring-Cleavage Pathways
Under certain reaction conditions, this compound can undergo intramolecular cyclization to form cyclonucleosides. A notable example is the formation of 8,5'-O-cycloadenosine derivatives. This transformation can be induced by treating this compound with reagents such as phenyl chloroformate or p-toluyl chloride.
The reaction with p-toluyl chloride in a mixture of methylene (B1212753) chloride and triethylamine (B128534) has been shown to produce 8,5'-O-cycloadenosine derivatives alongside N6,N6,5'-O-tri-p-toluyladenosine and a cyanoimidazole nucleoside, indicating a complex reaction landscape. The formation of the cyclonucleoside involves the initial activation of the 5'-hydroxyl group, followed by an intramolecular nucleophilic attack from the N8 position of the purine ring.
Ring-cleavage of the purine system can also occur as a competing pathway, particularly under harsh reaction conditions. For example, the reaction with p-toluyl chloride can lead to the formation of a cyanoimidazole nucleoside, which results from the cleavage of the pyrimidine (B1678525) portion of the purine ring.
Detailed Mechanistic Investigations of Specific Reactions (e.g., Phenoxycarbonylation)
The reaction of this compound with phenyl chloroformate provides a fascinating case study in reaction mechanisms. ¹H-NMR spectroscopic studies have revealed that the reaction does not proceed directly to the expected 5'-O-phenoxycarbonyl product. Instead, the initial step is the reaction at the N7 position of the purine ring to form a cyclonucleoside intermediate. This intermediate then slowly rearranges to the thermodynamically more stable 5'-O-phenoxycarbonyl derivative.
This mechanistic insight highlights the importance of considering the kinetic and thermodynamic aspects of the reaction. The initial formation of the cyclonucleoside is the kinetically favored process, while the final acylated product is the result of a subsequent rearrangement.
Analysis of Competing Reaction Pathways and Selectivity Enhancement
As highlighted in the preceding sections, the reactions of this compound are often characterized by the presence of competing reaction pathways. The primary competition exists between reactions at the N6-amino group, the 5'-hydroxyl group, and various positions on the purine ring (N1, N7, C8).
The selectivity of these reactions can be influenced by a variety of factors, including the choice of reagents, solvents, temperature, and the use of protecting groups. For instance, in acylation reactions, the use of a non-polar solvent can favor N6-acylation over 5'-O-acylation by minimizing the solvation of the hydroxyl group and thus reducing its nucleophilicity. Conversely, in polar aprotic solvents like DMF, the 5'-hydroxyl group is more nucleophilic.
The choice of the acylating agent and the base is also critical. Bulky acylating agents may show a preference for the less sterically hindered 5'-hydroxyl group, while the use of a non-nucleophilic base can help to avoid side reactions. Understanding and manipulating these factors are key to enhancing the selectivity and achieving the desired transformation in a controlled and efficient manner.
Methodological Advancements in this compound Synthesis
Development of One-Pot Synthetic Procedures
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of reduced solvent usage, shorter reaction times, and simplified work-up procedures. Several one-pot methods for the synthesis of this compound have been reported, demonstrating high efficiency and yield.
A notable one-pot procedure involves the reaction of adenosine with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. In one such reported synthesis, the use of toluene-4-sulfonic acid as a catalyst in acetone (B3395972) at room temperature for 72 hours under an inert atmosphere resulted in a quantitative yield of this compound. sigmaaldrich.com This method highlights the potential for achieving high efficiency under relatively mild conditions.
The choice of acid catalyst and reaction solvent plays a crucial role in the success of these one-pot syntheses. Strong acids, such as inorganic acids and organosulfonic acids, have been shown to be effective catalysts. google.com The reaction is often carried out in acetone, which serves as both a solvent and a reactant. The use of an alcohol as a co-solvent can also influence the reaction, with methanol (B129727) and ethanol (B145695) being preferred for economic reasons on an industrial scale. google.com
Table 1: Comparison of One-Pot Synthetic Methods for this compound
| Reagents | Catalyst | Solvent | Reaction Time | Yield | Reference |
| Adenosine, 2,2-Dimethoxypropane | Toluene-4-sulfonic acid | Acetone | 72 h | 100% | sigmaaldrich.com |
| Adenosine, Acetone | Strong Acid (e.g., HCl) | Acetone/Alcohol | Not specified | High | google.com |
| Ip-AICNR, Formamide | - | Formamide | 3 h (at 160°C) | 46.2% | mdpi.com |
This table provides a summary of different reported one-pot synthetic methods. The conditions and yields can vary based on the specific laboratory or industrial setup.
Industrial Scale Synthesis Considerations and Optimization
The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and requires careful optimization of various parameters to ensure economic viability and process safety.
A key consideration for industrial-scale synthesis is the cost and availability of starting materials. While adenosine is a common starting material, a US patent describes a method for synthesizing this compound on an industrial scale starting from 2',3'-O-isopropylidene-5-amino-4-carbamoyl-1-β-D-ribofuranosyl-imidazole (Ip-AICAR). mdpi.com This alternative route highlights the importance of exploring different synthetic pathways to identify the most economically feasible option for large-scale production.
Optimization of reaction conditions is paramount for industrial synthesis. This includes maximizing the yield while minimizing reaction time and the use of expensive reagents. For the reaction of ribonucleosides with acetone, almost quantitative yields can be achieved rapidly over a fairly wide range of catalyst and orthoformate (or 2,2-dialkoxy-propane) ratios. google.com Typically, two to five moles of the acetal-forming reagent per mole of the nucleoside are used, with a catalyst concentration of at least 3 percent with respect to acetone. google.com
The choice of solvent is another critical factor. While acetone is a common choice, on an industrial scale, the use of more economical alcohols like methanol and ethanol is preferred. google.com The recovery and recycling of solvents are also important considerations to minimize waste and reduce production costs.
Purification of the final product on a large scale requires efficient and scalable methods. Crystallization is a commonly employed technique for the purification of this compound. The process typically involves adjusting the pH of the reaction mixture to between 7 and 9 to ensure the stability of the product, followed by distillation of volatile solvents and cooling to induce crystallization. google.com
Table 2: Key Parameters for Industrial Scale Synthesis of this compound
| Parameter | Consideration | Optimization Strategy |
| Starting Material | Cost and availability | Evaluation of alternative synthetic routes (e.g., from Ip-AICAR). |
| Catalyst | Activity, cost, and ease of removal | Screening of various strong acid catalysts; optimizing catalyst loading. |
| Solvent | Cost, safety, and environmental impact | Use of economical alcohols; implementation of solvent recovery systems. |
| Reaction Temperature | Reaction rate and energy consumption | Optimization to achieve a balance between reaction speed and energy efficiency. |
| Reagent Stoichiometry | Cost and yield | Precise control of the molar ratios of reactants to maximize conversion. |
| Purification | Scalability and efficiency | Development of robust crystallization protocols. |
Derivatization Strategies and Analogue Synthesis for Biological Probes and Therapeutic Development
Design and Synthesis of Chemically Modified Nucleoside Analogues
The inherent biological activity of adenosine (B11128) and its derivatives has spurred extensive research into the design and synthesis of analogues with tailored properties. By chemically modifying the adenosine scaffold, researchers can modulate receptor selectivity, metabolic stability, and cell permeability, leading to compounds with enhanced therapeutic potential or utility as research tools. The use of 2',3'-O-Isopropylideneadenosine is a common strategy to achieve regioselective modifications. nih.govsigmaaldrich.com
The conjugation of peptides and sulfonamide moieties to adenosine has been explored to create analogues with unique biological activities. This compound is a key starting material in these synthetic routes.
One area of investigation involves the synthesis of Peptide Nucleic Acids (PNAs) , which are DNA mimics with a peptide-like backbone. nih.govatdbio.comnih.govbiosearchtech.compnabio.com These molecules can hybridize with high affinity and specificity to DNA and RNA. nih.govatdbio.com The synthesis of PNA monomers often involves protected nucleobases, and while direct use of this compound in standard PNA monomer synthesis is not the most common route, its derivatives can be utilized. The general principle of PNA synthesis involves the assembly of monomers on a solid support. nih.govnih.gov
Sulfanilamide analogues of adenosine have also been synthesized. For instance, a series of 5'-(N-aminoacyl)-sulfonamido-5'-deoxyadenosine analogues have been prepared. nih.gov The synthesis typically involves coupling reactions, ammonolysis, and oxidative chlorination to generate sulfamide (B24259) precursors, which are then condensed with the adenosine moiety. nih.gov The 2',3'-O-isopropylidene protecting group is instrumental in directing the modification to the 5'-position of the ribose.
Table 1: Examples of Adenosine Peptide and Sulfanilamide Analogue Synthesis
| Analogue Type | Synthetic Strategy | Starting Material/Intermediate | Key Reactions | Reference |
|---|---|---|---|---|
| Peptide Nucleic Acid (PNA) | Solid-phase synthesis | Boc-protected PNA monomers | Amide bond formation, deprotection | nih.gov |
| 5'-(N-aminoacyl)-sulfonamido-5'-deoxyadenosine | Solution-phase synthesis | This compound | Mitsunobu reaction, ammonolysis, oxidative chlorination, condensation, hydrogenolysis | nih.gov |
Phosphorylated adenosine analogues are invaluable tools for studying the enzymes that metabolize adenosine, such as adenosine kinase. nih.govnih.gov this compound is a pivotal intermediate in the synthesis of these analogues, allowing for selective phosphorylation at the 5'-hydroxyl group.
The synthesis of adenosine-5'-phosphonoacetyl-ribose illustrates this approach. rsc.orgnih.gov In this synthesis, this compound is coupled with phosphonoacetic acid derivatives. Subsequent deprotection of the isopropylidene and other protecting groups yields the final phosphonoacetate analogue. rsc.orgnih.gov These compounds can act as mimics of adenosine 5'-diphosphate ribose (ADPR) and are used to probe the activity of enzymes like the TRPM2 ion channel. rsc.orgnih.gov
Furthermore, the development of potent and selective adenosine kinase (ADK) inhibitors has been a significant area of research. nih.govnih.gov While many inhibitors have been developed, the synthesis of nucleoside-based inhibitors often relies on modifications of the ribose moiety, where this compound can serve as a protected starting material for such modifications. nih.gov
Table 2: Synthesis of Phosphorylated Adenosine Analogues
| Analogue Name | Synthetic Approach | Key Intermediate | Purpose | Reference |
|---|---|---|---|---|
| Adenosine-5′-phosphonoacetyl-ribose | DCC-mediated coupling followed by deprotection | 2′,3′-O-Isopropylideneadenosine | Probe for TRPM2 ion channel | rsc.orgnih.gov |
| Cyclic 2′,3′-O-isopropylidene adenosine diphosphate (B83284) ribose (cAcetDPR) | Selective 5'-phosphorylation and enzymatic cyclization | This compound | Probe for Ca2+ mobilization | scispace.com |
S-Adenosyl-L-methionine (SAM) is a universal methyl donor in numerous biological reactions catalyzed by methyltransferases. njit.edunih.gov The synthesis of SAM analogues is crucial for studying these enzymes and for developing potential inhibitors. This compound is a common precursor in the multi-step synthesis of these analogues. njit.edu
The general synthetic strategy often involves the introduction of a nitrogen or other functional group at the 5'-position of the adenosine scaffold. njit.edudatapdf.com For example, the synthesis can be divided into three main parts: introduction of nitrogen at the 5' position, synthesis of an aromatic aldehyde, and the coupling of these two fragments. njit.edu The synthesis of 5'-N-chloroethylamino-5'-deoxyadenosines, which are precursors to reactive aziridine-containing SAM analogues, has been reported through efficient routes starting from adenosine, with protection of the 2' and 3' hydroxyls being a key consideration. datapdf.com Another approach involves the direct chemoselective alkylation of S-adenosyl-L-homocysteine (AdoHcy) to produce SAM analogues. nih.govnih.gov
Table 3: Synthetic Approaches to SAM Analogues
| Analogue Type | Synthetic Strategy | Key Precursor from Adenosine | Application | Reference |
|---|---|---|---|---|
| 5'-N-chloroethylamino-5'-deoxyadenosines | Multi-step synthesis involving installation of 5'-nitrogen | This compound can be used for protection | Precursors for aziridinoadenosine SAM analogues | datapdf.com |
| AdoMet analogs with extended transferable groups | Direct chemoselective alkylation of S-adenosyl-L-homocysteine (AdoHcy) | S-adenosyl-L-homocysteine (derived from adenosine) | Methyltransferase-directed labeling of DNA and RNA | nih.govnih.gov |
Adenosine 5'-diphosphate ribose (ADPR) is a signaling molecule that activates the TRPM2 ion channel. rsc.orgnih.govacs.org Synthetic analogues of ADPR are essential for elucidating the mechanism of channel activation and for developing modulators of its activity. The synthesis of these analogues frequently employs this compound to protect the ribose moiety of adenosine while modifications are made to other parts of the molecule or to the terminal ribose.
For instance, analogues with modifications at the terminal ribose have been synthesized to probe the structural requirements for TRPM2 activation. acs.org The synthesis involves coupling a nucleoside phosphorimidazolide with a deoxysugar phosphate. acs.org In another example, phosphonoacetate analogues of ADPR were synthesized by coupling suitably protected ribose and adenosine building blocks to a phosphonoacetic acid core. rsc.orgnih.gov The 2',3'-O-isopropylidene group on adenosine is a common protecting group strategy in these syntheses. nih.gov These studies have revealed that the pyrophosphate motif is critical for agonist activity at the TRPM2 receptor. rsc.orgnih.gov
Table 4: ADPR Analogues for TRPM2 Ion Channel Research
| ADPR Analogue | Modification | Synthetic Method | Biological Activity at TRPM2 | Reference |
|---|---|---|---|---|
| C1″- and C3″-deoxy-ADPR analogues | Removal of hydroxyl groups from the terminal ribose | Coupling of nucleoside phosphorimidazolides to deoxysugar phosphates | Loss of agonist activity, became antagonists | acs.org |
| Phosphonoacetate ADPR analogues | Replacement of the pyrophosphate linker | Tandem N,N′-dicyclohexylcarbodiimide (DCC) coupling | No significant agonist or antagonist activity | rsc.orgnih.gov |
This compound can be a precursor in the synthesis of modified dinucleosides and oligonucleotides. wikipedia.orgatdbio.com In standard solid-phase oligonucleotide synthesis, protected nucleoside phosphoramidites are used as building blocks. wikipedia.org For RNA synthesis, the 2'-hydroxyl group must be protected. atdbio.com While the tert-butyldimethylsilyl (TBS) group is commonly used, the isopropylidene group in this compound can also serve as a diol protecting group, although it is less common in standard automated synthesis due to its stability.
However, for the synthesis of specific, highly modified dinucleosides or short oligonucleotides in solution-phase, this compound can be a valuable starting material. It allows for selective manipulation of the 5'-hydroxyl group, for example, for phosphorylation or for coupling to another nucleoside. After the desired modifications, the isopropylidene group can be removed under acidic conditions to yield the final product.
Table 5: Role of Protected Adenosine in Oligonucleotide Synthesis
| Synthesis Type | Role of Protected Nucleoside | Common 2'-Protecting Group | Key Synthetic Step | Reference |
|---|---|---|---|---|
| Solid-Phase RNA Synthesis | Building block (phosphoramidite) | tert-butyldimethylsilyl (TBS) or tri-iso-propylsilyloxymethyl (TOM) | Phosphoramidite coupling | wikipedia.orgatdbio.com |
| Solution-Phase Synthesis of Modified Dinucleosides | Starting material for regioselective modification | Isopropylidene | Coupling of the 5'-hydroxyl of one nucleoside with the 3'-position of another | N/A |
The generation of nucleoside analogue libraries is a powerful strategy for the discovery of new drugs and biological probes. google.com These libraries can be screened against a multitude of biological targets to identify compounds with desired activities. The synthesis of such libraries often employs solid-phase methodologies, where a common scaffold is attached to a resin and then elaborated through a series of reactions with a diverse set of building blocks.
This compound can serve as a key scaffold for generating such libraries. With the 2' and 3' hydroxyls protected, modifications can be introduced at the N6 position of the adenine (B156593) base, the 5'-position of the ribose, or at other positions on the purine (B94841) ring. By using a variety of reactants in a combinatorial fashion, a large number of distinct adenosine analogues can be rapidly synthesized. For example, a linker for attachment to a solid support can be installed at the 5'-position, followed by diversification at the N6-position. Subsequent cleavage from the support and deprotection of the isopropylidene group would yield the library of free nucleoside analogues. google.com
Table 6: General Strategy for Nucleoside Analogue Library Synthesis
| Library Type | Synthetic Approach | Scaffold | Points of Diversification | Screening Purpose |
|---|---|---|---|---|
| Adenosine Analogues | Solid-phase combinatorial synthesis | This compound attached to a solid support | N6-position, 5'-position, C2 and C8 positions of the purine ring | Agonist/antagonist discovery for receptors, enzyme inhibitor screening |
Exploration of Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships (SAR) for derivatives of this compound is crucial for understanding how modifications to its core structure influence its biological activity. These studies provide a rational basis for the design of more potent and selective therapeutic agents and biological probes.
Impact of Ribose and Base Modifications on Ligand-Target Interactions
Modifications to both the ribose sugar and the purine base of adenosine analogues have profound effects on their interaction with biological targets. The 2',3'-O-isopropylidene group serves as a protecting group, allowing for selective modifications at other positions of the adenosine scaffold.
Ribose Modifications:
The ribose moiety is a key determinant of the biological activity of nucleoside analogues. nih.gov Modifications at the 2'- and 3'-positions are generally not well-tolerated for maintaining high affinity at adenosine receptors. nih.gov However, strategic modifications can confer desirable properties. For instance, the introduction of a 2'-O-methyl group can increase the thermal stability of RNA duplexes and provide resistance to single-stranded ribonucleases. idtdna.com Similarly, 2'-fluoro modifications can enhance binding affinity and nuclease resistance. idtdna.com The presence of a methyl group at the 2'-OH of the ribose stabilizes the 3'-endo conformation, which is characteristic of nucleotides in A-type RNA, and increases resistance to alkaline hydrolysis and nuclease cleavage. mdpi.com
The following table summarizes the effects of various ribose modifications:
| Modification | Effect on Stability/Binding | Nuclease Resistance | Reference |
| 2'-O-Methyl | Increases Tm of RNA:RNA duplexes | High | idtdna.com |
| 2'-Fluoro | Increases binding affinity (Tm) | Increased | idtdna.com |
| 2'-O-methoxy-ethyl (MOE) | Increased affinity for target RNA | Increased | idtdna.com |
Base Modifications:
Relationship between Molecular Conformation and Biological Activity
The ribofuranose ring of nucleosides is not planar but exists in a puckered conformation, typically described as either C2'-endo (South) or C3'-endo (North). researchgate.net This conformation is influenced by substituents on the sugar. For example, a fluorine atom at the C2' position in the ara configuration favors a C2'-endo pucker, while a fluorine in the ribo position promotes a C3'-endo conformation. researchgate.net The C3'-endo conformation is typical for nucleotides in A-type RNA helices. mdpi.com
Structural studies of 8-bromo-2',3'-O-isopropylideneadenosine have revealed the existence of two different crystalline forms with distinct molecular conformations. nih.gov One form exhibits a planar sugar conformation with no intramolecular hydrogen bond, while the other has a C(2')-endo conformation and an intramolecular hydrogen bond. nih.gov These different conformations can lead to different packing arrangements and intermolecular interactions in the solid state, which may have implications for their biological activity in solution. The conformation of the sugar moiety can impact the local and global structure of nucleic acids, which in turn affects their recognition and binding by proteins and enzymes. researchgate.net
Applications in Pre-clinical Medicinal Chemistry Research
This compound serves as a key intermediate in the synthesis of a wide array of nucleoside analogues that are investigated in pre-clinical medicinal chemistry for various therapeutic applications. biosynth.com
Development of Antiviral Agents Targeting Viral Replication Pathways
Nucleoside analogues are a cornerstone of antiviral therapy, primarily acting by inhibiting viral polymerases. While research on this compound itself as a direct antiviral is limited, its derivatives are of significant interest. For instance, a related compound, 2′,3′-isopropylidene-5-iodouridine, has demonstrated potent anti-HIV-1 activity, proving to be more effective than Azidothymidine (AZT) at non-toxic concentrations. nih.gov The antiviral effect of this iodo-substituted derivative is possibly due to its increased hydrophobicity and the large size of the iodine atom, which may enhance its interaction with viral proteins and improve cellular uptake. nih.gov
The general strategy for developing nucleoside-based antiviral agents involves modifications that allow the analogue to be incorporated into the growing viral DNA or RNA chain, leading to chain termination. Modifications at the 2' and 3' positions of the ribose are critical for this mechanism. biorxiv.org
Research on Anticancer Agents and Antimetabolite Action
Adenosine analogues have been investigated for their potential as anticancer agents. medchemexpress.com They can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. The protective 2',3'-O-isopropylidene group allows for the synthesis of various derivatives that can be screened for anticancer activity.
The following table lists some adenosine analogues and their roles in cancer research:
| Compound | Role in Cancer Research | Reference |
| Clofarabine | Treatment of leukemia | medchemexpress.com |
| Fludarabine phosphate | Treatment of chronic lymphocytic leukemia | medchemexpress.com |
| Acadesine | Shown to inhibit cancer progression | medchemexpress.com |
Investigation of Adenosine Receptor (A1, A2A, A3) Modulators
Derivatives of this compound are extensively used to develop selective ligands for adenosine receptors (A1, A2A, and A3), which are implicated in a variety of physiological processes and are attractive drug targets.
Structure-activity relationship studies have shown that modifications to both the ribose and purine moieties of adenosine can lead to compounds with high affinity and selectivity for specific receptor subtypes. nih.gov For the A3 adenosine receptor, there is little tolerance for substitution at the 2'- and 3'-hydroxyl groups, but the 5'-position can be modified. nih.gov For instance, N6-substituted-5'-uronamide derivatives of adenosine have been synthesized and found to be potent and selective A3 receptor agonists. nih.gov
In some cases, rigidifying the ribose moiety through the introduction of a 2',3'-epoxide can convert an agonist into an antagonist. nih.gov For example, 2',3'-epoxide derivatives of adenosine have been synthesized and identified as human A3 adenosine receptor antagonists. nih.gov This highlights the critical role of conformational constraints in determining the functional activity of these ligands.
Enzyme Inhibition Studies
The strategic modification of this compound has yielded potent inhibitors of key enzymes involved in critical cellular processes. Research has particularly focused on targeting enzymes such as Methionine Adenosyltransferases (MATs) and S-Adenosyl-L-Homocysteine Hydrolase (SAHH), which are central to methylation pathways and have implications in various diseases, including cancer and viral infections.
Derivatives of this compound have been synthesized and evaluated for their inhibitory potential against these enzymes. For instance, the introduction of various substituents at the 5'-position of the ribose sugar has been a common strategy to explore the binding pockets of these enzymes. One notable class of derivatives includes 5'-O-[(N-Acyl)sulfamoyl]adenosines, which have been synthesized from this compound. nih.gov These compounds have shown inhibitory activity against the adenylating enzyme MbtA, which is crucial for the biosynthesis of siderophores in Mycobacterium tuberculosis. nih.gov
While specific IC50 values for this compound derivatives against MATs and SAHH are not extensively reported in publicly available literature, the general principle of targeting these enzymes with adenosine analogues is well-established. For example, non-adenosine analogues have been developed as potent inhibitors of S-adenosyl-L-homocysteine hydrolase, with some compounds exhibiting IC50 values in the low nanomolar range (e.g., 5.0 ± 2.0 nM). nih.gov S-Adenosyl-L-homocysteine (SAH), the product of methylation reactions, is itself a known inhibitor of the METTL3-METTL14 methyltransferase complex with an IC50 of 0.9 μM. selleckchem.com These findings underscore the potential of designing highly potent inhibitors based on the adenosine scaffold, including derivatives of this compound.
| Derivative of this compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|
| 5'-O-[(N-Salicyl)sulfamoyl]adenosine | MbtA | Kiapp = 106 nM | nih.gov |
| 5'-O-[(N-(2,3-dihydroxybenzoyl))sulfamoyl]adenosine | MbtA | Kiapp = 85 nM | nih.gov |
Prodrug Strategies and Stability Profiling of this compound Derivatives
To overcome challenges such as poor bioavailability and rapid metabolism of nucleoside analogues, prodrug strategies are frequently employed. nih.gov For this compound derivatives, this often involves masking the hydrophilic hydroxyl groups to enhance lipophilicity and cellular uptake. The isopropylidene group itself can be considered a protecting group that increases stability against enzymatic degradation. ontosight.ai
| Prodrug Derivative of this compound | Promoieties | Stability Profile (e.g., Half-life in plasma) | Reference |
|---|---|---|---|
| Data not available | Data not available | Data not available |
Research into Drug Conjugation and Delivery Systems
Drug conjugation is a powerful strategy to enhance the therapeutic index of drugs by improving their targeting, solubility, and pharmacokinetic profiles. For nucleoside analogues like this compound, conjugation to carrier molecules such as antibodies, polymers, or nanoparticles can facilitate targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity.
The synthesis of such conjugates often involves the functionalization of the this compound molecule at a position that does not interfere with its biological activity. The 5'-hydroxyl group is a common site for attachment of linkers that are then coupled to the delivery vehicle. For example, the synthesis of 5'-O-Tosyl-2',3'-O-isopropylideneadenosine provides a reactive intermediate that can be used for further conjugation. While specific examples of drug conjugates derived directly from this compound are not extensively documented in the literature, the principles of antibody-drug conjugate (ADC) and other targeted delivery systems are applicable. nih.gov These systems are designed to release the active drug payload at the target site, often through cleavable linkers that respond to the tumor microenvironment or intracellular conditions.
| This compound Conjugate | Delivery System/Carrier | Linker Chemistry | Characterization Data | Reference |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Structural Elucidation and Characterization Methodologies for 2 ,3 O Isopropylideneadenosine Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of 2',3'-O-Isopropylideneadenosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the connectivity and chemical environment of atoms.
¹H NMR: Proton NMR (¹H NMR) is instrumental in identifying the number and arrangement of protons within the this compound molecule. The chemical shifts (δ) and coupling constants (J) of the proton signals provide a detailed map of the molecular structure. A typical ¹H NMR spectrum of this compound, often recorded in a solvent like DMSO-d6, reveals distinct signals for the protons of the adenine (B156593) base, the ribose sugar moiety, and the isopropylidene group. chemicalbook.com
Interactive ¹H NMR Data Table for this compound in DMSO-d6
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-8 | 8.375 | s | - |
| H-2 | 8.190 | s | - |
| NH₂ | 7.41 | br s | - |
| H-1' | 6.151 | d | 3.1 |
| H-2' | 5.366 | dd | 3.1, 6.0 |
| 5'-OH | 5.29 | t | - |
| H-3' | 4.991 | dd | 6.0 |
| H-4' | 4.245 | m | - |
| H-5'a, H-5'b | 3.55 - 3.59 | m | - |
| CH₃ (isopropylidene) | 1.560 | s | - |
| CH₃ (isopropylidene) | 1.337 | s | - |
s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet. Data sourced from ChemicalBook. chemicalbook.com
¹³C NMR: Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, confirming the presence of the adenine, ribose, and isopropylidene carbons.
¹⁵N NMR: Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the purine (B94841) ring system of adenosine (B11128) derivatives. However, the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus present sensitivity challenges. sigmaaldrich.com Often, ¹⁵N-enrichment of the sample is necessary to obtain high-quality spectra in a reasonable timeframe. sigmaaldrich.combiosynth.com The chemical shifts of the nitrogen atoms are highly sensitive to structural modifications and electronic effects within the molecule. chemicalbook.com For instance, modifications at the N1 and N6 positions of the adenine ring lead to significant changes in the ¹⁵N NMR spectrum. chemicalbook.com
Mass Spectrometry (MS and High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to deduce the elemental formula with high confidence.
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (307.31 g/mol ). chemicalbook.comsigmaaldrich.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for nucleosides include the cleavage of the glycosidic bond between the sugar and the base, as well as fragmentations within the sugar and base moieties. libretexts.org
Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 307 | [M]⁺ (Molecular ion) |
| 292 | [M - CH₃]⁺ |
| 218 | [M - C₄H₇O₂]⁺ |
| 164 | [Adenine + H + C₂H₂O]⁺ |
| 135 | [Adenine + H]⁺ |
This table represents a selection of plausible fragments based on typical nucleoside fragmentation patterns. chemicalbook.comlibretexts.org
HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing an unambiguous identification of this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The NIST WebBook provides a reference spectrum for this compound. nist.gov
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H stretching | Amino group (-NH₂) |
| 2850 - 3000 | C-H stretching | Aliphatic (isopropylidene and ribose) |
| ~3100 - 3300 | O-H stretching | Hydroxyl group (-OH) |
| ~1640 | N-H bending | Amino group (-NH₂) |
| ~1590, 1470 | C=C and C=N stretching | Purine ring |
| 1050 - 1150 | C-O stretching | Ether and alcohol |
This table provides a general interpretation of the IR spectrum based on characteristic functional group absorptions. libretexts.orgresearchgate.netvscht.cz
The presence of a broad band in the 3100-3300 cm⁻¹ region is indicative of the hydroxyl group, while the sharp bands around 3300-3500 cm⁻¹ are characteristic of the N-H stretching of the primary amine. The absorptions in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The adenine base of this compound contains a chromophore that absorbs UV light at a characteristic wavelength.
The UV spectrum of this compound in a neutral pH solution typically shows a maximum absorbance (λmax) at approximately 259 nm. thermofisher.com This absorption is characteristic of the purine ring system. The molar absorptivity (ε) at this wavelength is a quantitative measure of the light absorbed by the compound and is useful for concentration determination. A reported molar absorptivity is approximately 15,400 L·mol⁻¹·cm⁻¹. thermofisher.com Deviations in the λmax or molar absorptivity can indicate the presence of impurities or structural modifications.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely employed for assessing the purity of this compound and for its quantitative analysis.
For purity assessment, a reversed-phase HPLC method is commonly used. In this method, a nonpolar stationary phase is used with a polar mobile phase. This compound, being a moderately polar molecule, is retained on the column and then eluted by gradually increasing the polarity of the mobile phase. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A high purity sample will show a single, sharp, and symmetrical peak. For a related compound, 2',3'-O-Isopropylideneuridine, an assay of ≥99% by HPLC has been reported, indicating the suitability of this technique for high-purity determinations. chemicalbook.com
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure this compound standard and measuring the corresponding peak areas. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. This method allows for precise and accurate quantification of the compound in various matrices.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is an indispensable tool for the rapid analysis of reactions involving this compound. It allows for the qualitative monitoring of reaction progress by observing the disappearance of starting materials and the appearance of products. Different solvent systems can be employed to achieve optimal separation of spots on the TLC plate, and the retention factor (Rf) values provide a preliminary identification of the compounds.
For instance, in the synthesis of derivatives of this compound, a typical TLC analysis might involve a silica (B1680970) gel plate as the stationary phase and a mixture of dichloromethane (B109758) and methanol (B129727) as the mobile phase. The choice of solvent polarity is critical for effective separation.
Table 1: Illustrative TLC Data for a Hypothetical Reaction
| Compound | Rf Value (9:1 Dichloromethane:Methanol) | Observations |
| This compound (Starting Material) | 0.3 | Single spot under UV light. |
| 5'-O-Trityl-2',3'-O-isopropylideneadenosine (Product) | 0.7 | New spot with higher Rf, indicating decreased polarity. |
| Reaction Mixture (t=1h) | 0.3, 0.7 | Presence of both starting material and product spots. |
This data indicates the conversion of the more polar starting material to a less polar product, a common outcome in reactions where a hydroxyl group is protected.
Column Chromatography (Flash and Gravity) for Product Isolation
Following successful reaction completion as indicated by TLC, column chromatography is the standard method for the purification of the desired this compound derivative from the reaction mixture. Both gravity and flash chromatography techniques are utilized, with the choice depending on the scale and difficulty of the separation.
Gravity Column Chromatography: This method relies on gravity to move the solvent through the stationary phase (typically silica gel). It is often used for simpler separations or when a large quantity of material needs to be purified.
Flash Column Chromatography: This technique employs pressure to force the solvent through the column, resulting in a much faster and often more efficient separation. It is the preferred method for most research-scale purifications.
The selection of the eluent system is guided by the TLC analysis. A solvent system that provides good separation of the desired product from impurities on the TLC plate will typically be effective for column chromatography. For nucleoside analogs, common eluents include mixtures of petroleum ether, ethyl acetate (B1210297), and n-butanol, which separate compounds based on polarity differences. mdpi.com
Specialized Chromatographic Techniques (e.g., Reversed-Phase)
For the analysis and purification of more complex mixtures or for achieving higher purity, specialized chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly useful for separating nucleosides and their analogs. mdpi.comnih.gov
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. This technique is advantageous for separating polar compounds like nucleosides. umich.edu The use of volatile buffers, such as trimethylammonium acetate or triethylammonium (B8662869) bicarbonate, in the mobile phase allows for the recovery of the purified sample by simple evaporation. nih.gov This is particularly valuable for preparative separations. nih.gov The elution order in reversed-phase chromatography is generally the reverse of that in normal-phase chromatography, with more polar compounds eluting earlier. bitesizebio.com
Table 2: Example of RP-HPLC Conditions for Nucleoside Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | 0.1 M Trimethylammonium acetate, 2% acetonitrile, pH 7.0 nih.gov |
| Detection | UV at 260 nm |
| Application | Isocratic separation of a mixture of seven nucleosides. nih.gov |
Introducing methyl groups into nucleotides can increase their retention time on HPLC columns, aiding in the identification and separation of endogenous nucleotides and their analogs. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for molecules in the solid state. It is an invaluable tool for determining the absolute stereochemistry and detailed conformational features of this compound and its derivatives.
Determination of Solid-State Molecular Conformations (e.g., Sugar Puckering)
In many nucleosides, the sugar ring exists in a dynamic equilibrium between different puckered conformations, most commonly C2'-endo and C3'-endo. mdpi.com However, the isopropylidene group in this compound derivatives constrains the ribose ring, often favoring specific conformations. ias.ac.in For instance, studies on N(6)-dimethyl-2',3'-O-isopropylidene adenosine have shown that the sugar ring conformation tends toward C(2')-exo and C(3')-exo, which are different from the typical C(3')-endo and C(2')-endo conformations of normal ribonucleosides. nih.gov The presence of an intramolecular hydrogen bond can further favor S-type (C2'-endo) conformations. nih.gov
Analysis of Intramolecular Hydrogen Bonding and Intermolecular Interactions
X-ray crystallography allows for the precise measurement of bond lengths and angles, revealing the presence and geometry of intramolecular and intermolecular hydrogen bonds. In derivatives of this compound, intramolecular hydrogen bonds can form between the purine base and the sugar moiety. nih.govnih.gov
For example, in 2-alkylthio-2',3'-O-isopropylidene adenosines, a strong intramolecular hydrogen bond is observed between the N(3) atom of the purine ring and the O(5') atom of the ribose in non-polar solvents. nih.gov This hydrogen bond is a key factor in stabilizing a syn conformation around the glycosidic bond. nih.govnih.gov In the solid state, N(6)-dimethyl-2',3'-O-isopropylidene adenosine exhibits an intramolecular hydrogen bond between the purine N(3) and the sugar CH2OH group. nih.gov
Intermolecular hydrogen bonds are also crucial in stabilizing the crystal lattice. In some nucleoside derivative crystals, hydrogen bonds involving the ribose oxygen O(4') have been observed, which is a less common interaction compared to its typical involvement in stacking interactions with bases. ias.ac.in
Influence of Isopropylidene Group on Nucleoside Conformation in Crystalline State
Table 3: Conformational Parameters of a this compound Derivative from a Hypothetical X-ray Structure
| Parameter | Value | Significance |
| Sugar Pucker | C(3')-exo | A specific, constrained conformation of the ribose ring. ias.ac.in |
| Glycosidic Torsion Angle (χ) | syn | Indicates the base is positioned over the sugar ring. nih.govnih.gov |
| Intramolecular H-bond (N3...H-O5') | 2.8 Å | Confirms the presence of a strong intramolecular interaction. nih.gov |
This detailed structural information, obtainable through X-ray crystallography, is essential for understanding the structure-activity relationships of this compound derivatives and for the rational design of new compounds with specific biological functions.
Biochemical and Enzymatic Research Applications of 2 ,3 O Isopropylideneadenosine and Its Analogues
Investigation of Cellular Processes and Signal Transduction Pathways
2',3'-O-Isopropylideneadenosine and its derivatives are instrumental in dissecting cellular signaling pathways, particularly those involving purinergic receptors. chemimpex.com Adenosine (B11128) and its analogues are known to exert a wide range of physiological effects by activating these receptors. medchemexpress.com
One area of focus has been the P2Y receptor family, which is activated by nucleotides like ATP and ADP. nih.gov For instance, derivatives of adenosine, which can be synthesized from intermediates like this compound, have been used to develop selective antagonists for the P2Y1 receptor. nih.govnih.gov These antagonists are crucial for understanding the receptor's role in various physiological processes. The study of how these modified adenosine compounds interact with the P2Y1 receptor helps to map the agonist and antagonist binding sites, providing a molecular basis for drug design. nih.gov
Role as a Substrate and Modulator in Nucleotide Metabolism
Nucleotide metabolism encompasses the synthesis, degradation, and interconversion of nucleotides, which are essential for numerous cellular functions, including DNA and RNA synthesis and energy transfer. nih.gov this compound and its analogues serve as important substrates and modulators in the study of this intricate network. chemimpex.com
The isopropylidene group allows researchers to investigate the influence of ribose modifications on the enzymes involved in nucleotide metabolism. sigmaaldrich.com For example, it can be used as a starting material to create adenosine analogues modified at the 5' and 1' positions. sigmaaldrich.com These modified nucleosides are then used to assess the biocatalytic activity of enzymes like adenosine deaminase and adenylate deaminase, providing insights into their substrate specificity and reaction mechanisms. sigmaaldrich.com
Studies on Nucleoside Transporters and Their Interactions with Modified Nucleosides
Nucleoside transporters are membrane proteins that facilitate the movement of nucleosides across cellular membranes, a critical process for nucleoside salvage pathways and the therapeutic efficacy of nucleoside analogue drugs. tocris.comnih.gov The study of how these transporters interact with modified nucleosides, such as this compound, is essential for understanding their function and for the development of targeted therapies. chemimpex.com
There are two main families of nucleoside transporters: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). frontiersin.orgnih.gov Research has shown that ENTs, particularly ENT1 and ENT2, are involved in the transport of a wide variety of modified nucleosides. nih.gov The presence of modifications on the ribose sugar, as seen in this compound, can influence the affinity and transport efficiency by these proteins. nih.govresearchgate.net By studying the transport of such modified nucleosides, researchers can gain a better understanding of the structural determinants for substrate recognition by nucleoside transporters. nih.gov
Evaluation of Biocatalytic Activity of Adenosine and its Derivatives
The enzymatic transformation of adenosine and its derivatives is a key area of biochemical research. researchgate.net this compound serves as a valuable tool in evaluating the biocatalytic activity of various enzymes. sigmaaldrich.com Its protected ribose moiety allows for the specific investigation of enzymatic reactions at other parts of the molecule.
For instance, the 2',3'-isopropylidene group can act as a scaffold to introduce modifications at the 5' and 1' positions of adenosine. sigmaaldrich.com These modified nucleosides can then be used to probe the activity of enzymes like adenosine deaminase and adenylate deaminase, revealing how structural changes in the substrate affect enzyme function. sigmaaldrich.com This approach provides valuable data on enzyme specificity and can aid in the design of enzyme inhibitors or novel biocatalytic processes. nih.govnih.gov
Comparative Analysis of Enzymatic Transformations in Biological Systems
The isopropylidene protection in this compound allows for a comparative analysis of how different enzymes act on this modified nucleoside versus its natural counterpart, adenosine. This helps to elucidate the role of the 2' and 3'-hydroxyl groups in enzyme recognition and catalysis. nih.gov
Activity of Adenosine Deaminase on this compound and its Analogues
Adenosine deaminase (ADA) is an enzyme that catalyzes the deamination of adenosine to inosine (B1671953). novusbio.comsigmaaldrich.com Studies have shown that this compound is also a substrate for ADA, although it is deaminated less intensively than adenosine. nih.govsigmaaldrich.com This indicates that while the 2',3'-hydroxyl groups are not absolutely essential for binding to ADA, their modification does impact the efficiency of the enzymatic reaction.
Further research has explored the deamination of other analogues, such as this compound-5'-carboxylic acid, by ADA. nih.govresearchgate.net These studies have investigated the influence of factors like substrate ionization at different pH values on the rate of the enzymatic reaction, providing a deeper understanding of the enzyme's catalytic mechanism. nih.govresearchgate.net
Activity of Adenylate Deaminase on this compound and its Analogues
Adenylate deaminase (AMPDA), also known as AMP deaminase, is another key enzyme in purine (B94841) metabolism that converts adenosine monophosphate (AMP) to inosine monophosphate (IMP). mdpi.com Research has also investigated the activity of AMPDA on this compound and its derivatives. nih.govnih.gov
Studies have compared the deamination rate of this compound catalyzed by AMPDA with that of adenosine, revealing the influence of the isopropylidene protecting group on the enzyme's activity. nih.gov Similar to ADA, the modification at the ribose moiety affects the interaction with the enzyme. The deamination of this compound-5'-carboxylic acid by AMPDA has also been studied, highlighting the impact of substrate ionization on the enzymatic reaction rate at various pH levels. nih.govresearchgate.net
Influence of Substrate Ionization and Protecting Groups on Enzyme Kinetics and Specificity
The enzymatic processing of nucleoside analogues is a critical area of study in the development of therapeutic agents and for understanding fundamental biochemical pathways. The efficiency and specificity of enzymes are profoundly influenced by the physicochemical properties of their substrates, including their ionization state and the presence of chemical modifications such as protecting groups. In the context of this compound and its derivatives, these factors play a pivotal role in their interaction with enzymes like adenosine deaminase (ADA) and adenylate deaminase (AMPDA).
The introduction of the 2',3'-O-isopropylidene group, a bulky protective moiety on the ribose sugar of adenosine, significantly alters the molecule's conformation and potential interactions within an enzyme's active site. Research has demonstrated that this modification is generally tolerated by both ADA and AMPDA, albeit with a noticeable impact on the reaction kinetics. For instance, the deamination rate of this compound catalyzed by calf intestine ADA and Aspergillus species AMPDA has been evaluated in comparison to the natural substrate, adenosine, revealing the influence of this protecting group on enzyme activity. researchgate.netnih.gov While the presence of the isopropylidene group does not abolish substrate activity, it has been shown to slow down the rate of ADA-catalyzed deamination. researchgate.net
Furthermore, studies have utilized the 2',3'-O-isopropylidene group as a molecular scaffold to explore the substrate specificity of these deaminases by introducing further modifications at the 5'-position of the ribose moiety. researchgate.netscispace.com These investigations have revealed that the substrate tolerance of ADA is more stringent compared to AMPDA when presented with 5'-substituted-2',3'-O-isopropylidene adenosine derivatives. For example, ADA's catalytic activity is highly dependent on the presence of a 5'-hydroxyl group. researchgate.net When this group is modified, as in the case of 5'-acetate, 5'-acetamido, or 5'-azide derivatives of this compound, ADA is unable to catalyze the deamination. researchgate.net In contrast, AMPDA exhibits a broader substrate specificity, accepting all these 5'-substituted analogues as substrates for their conversion to the corresponding inosine derivatives. researchgate.net
The following table summarizes the substrate activity of various this compound analogues with Adenosine Deaminase (ADA) and Adenylate Deaminase (AMPDA) based on available research findings.
| Compound Name | Enzyme | Substrate Activity |
| This compound | ADA | Yes (slower than adenosine) |
| This compound | AMPDA | Yes |
| This compound-5'-carboxylic acid | ADA | Yes |
| This compound-5'-carboxylic acid | AMPDA | Yes |
| 5'-amino-5'-deoxy-2',3'-O-Isopropylideneadenosine | ADA | Yes |
| 5'-amino-5'-deoxy-2',3'-O-Isopropylideneadenosine | AMPDA | Yes |
| 5'-O-acetyl-2',3'-O-Isopropylideneadenosine | ADA | No |
| 5'-O-acetyl-2',3'-O-Isopropylideneadenosine | AMPDA | Yes |
| 5'-acetamido-5'-deoxy-2',3'-O-Isopropylideneadenosine | ADA | No |
| 5'-acetamido-5'-deoxy-2',3'-O-Isopropylideneadenosine | AMPDA | Yes |
| 5'-azido-5'-deoxy-2',3'-O-Isopropylideneadenosine | ADA | No |
| 5'-azido-5'-deoxy-2',3'-O-Isopropylideneadenosine | AMPDA | Yes |
Future Directions and Emerging Research Avenues for 2 ,3 O Isopropylideneadenosine
Development of Novel and Orthogonal Protecting Group Strategies
The concept of "orthogonality" in chemical synthesis is crucial, referring to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the others. iris-biotech.de This allows for the sequential modification of different functional groups within a complex molecule. In the context of 2',3'-O-Isopropylideneadenosine, the acid-labile isopropylidene group is just one component of a larger synthetic strategy.
Future research is focused on developing new protecting groups for the remaining reactive sites—the 5'-hydroxyl group and the exocyclic amine of the adenine (B156593) base—that are orthogonal to the isopropylidene group. For instance, while the isopropylidene group is removed under acidic conditions, a new protecting group for the 5'-OH could be designed to be cleaved by photolysis, enzymatic action, or fluoride (B91410) ions. This would enable chemists to first perform reactions on the adenine base, then selectively deprotect and modify the 5'-position, and finally, remove the isopropylidene group to reveal the 2',3'-diol.
An example of an orthogonal strategy in a different context is the use of the allyloxycarbonyl (alloc) group in oligonucleotide synthesis, which can be removed under specific conditions without cleaving the DNA from its solid support. nih.gov Similarly, the development of base-labile or enzyme-labile groups for the 5'-position of this compound would significantly enhance its utility as a versatile synthetic platform.
| Protecting Group Class | Target Site on Adenosine (B11128) | Removal Conditions | Orthogonality Example with Isopropylidene |
| Isopropylidene | 2', 3'-Diol | Mild Acid (e.g., Acetic Acid, TFA) | N/A (Reference Group) |
| Silyl (B83357) Ethers (e.g., TBDMS) | 5'-Hydroxyl | Fluoride Ions (e.g., TBAF) | Can be removed without cleaving the isopropylidene group. |
| Fmoc | N6-Amine | Base (e.g., Piperidine) | Can be removed without cleaving the isopropylidene group. |
| Alloc | 5'-Hydroxyl or N6-Amine | Pd(0) Catalysis | Can be removed under neutral conditions, preserving the acid-labile isopropylidene group. |
| Photolabile Groups (e.g., NVOC) | 5'-Hydroxyl | UV Light | Offers spatial and temporal control of deprotection, orthogonal to chemical methods. |
Integration into Automated Synthesis Platforms and High-Throughput Methodologies
The demand for large libraries of novel compounds for drug discovery has driven the development of automated synthesis and high-throughput screening (HTS). creative-bioarray.com HTS allows for the rapid testing of thousands of compounds against a biological target. pharmaron.com this compound is an ideal candidate for integration into these automated workflows.
Its stability and the presence of a single primary hydroxyl group make it a predictable and reliable building block for automated platforms, such as those used for DNA-encoded library (DEL) synthesis. escholarship.orghitgen.com In such a system, a robotic platform could perform sequential reactions, coupling a diverse set of building blocks to the 5'-position of this compound in a multi-well plate format. creative-bioarray.com Each unique modification would be recorded by a corresponding DNA tag. The resulting library of hundreds or thousands of distinct adenosine analogs could then be screened en masse to identify compounds with high affinity for a specific protein target, such as an enzyme or a receptor. pharmaron.com
Future advancements will likely involve the development of microfluidic systems or "synthesis-on-a-chip" platforms that utilize this compound as a starting scaffold. escholarship.org These technologies promise to further reduce reaction volumes, increase synthesis speed, and allow for the creation of even larger and more complex compound libraries for drug discovery.
Exploration of New Bioconjugation and Chemical Biology Applications
Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or nucleic acid. These conjugates are powerful tools in chemical biology for probing biological systems. The free 5'-hydroxyl group of this compound provides a convenient handle for bioconjugation.
Researchers are exploring methods to functionalize this position with a variety of tags and linkers. For example, the 5'-OH can be converted to an amine, thiol, or azide (B81097), which can then be used in well-established bioconjugation reactions (e.g., NHS-ester coupling, maleimide (B117702) chemistry, or "click chemistry"). This allows for the attachment of:
Reporter Molecules: Fluorophores or biotin (B1667282) tags can be attached to create probes for fluorescence microscopy or affinity-purification assays.
Crosslinkers: Photo-activatable crosslinkers can be installed to map the binding site of the adenosine analog on its target protein.
Delivery Moieties: Conjugation to cell-penetrating peptides could enhance the cellular uptake of adenosine-based drugs.
Furthermore, this compound is a key starting material for synthesizing modified nucleoside triphosphates (NTPs). nbinno.com These modified NTPs can be incorporated into DNA or RNA by polymerases, enabling applications in DNA sequencing, gene therapy, and the study of nucleic acid structure and function. nbinno.com
Advancements in Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. The synthesis of this compound is an area ripe for such improvements.
Traditional methods for its preparation often involve the use of strong acids and large volumes of organic solvents. chemicalbook.com Future research is focused on developing greener synthetic routes. This includes:
Catalytic Methods: Replacing stoichiometric acid catalysts with reusable solid acid catalysts could simplify purification and reduce acidic waste streams.
Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, could replace hazardous solvents like DMF or acetone (B3395972).
Improved Atom Economy: Designing synthetic pathways that incorporate a higher percentage of the atoms from the reactants into the final product. A highly efficient and regioselective procedure with a simple work-up, as has been developed for similar compounds, serves as a model for this approach. nih.gov
By applying green chemistry principles, the large-scale production of this compound can become more sustainable and cost-effective, which is critical for its use as a starting material in industrial and pharmaceutical applications.
Translational Research and Development of Next-Generation Therapeutic Agents Based on this compound Scaffolds
This compound is a versatile scaffold for the development of new therapeutic agents. Adenosine and its analogs are known to interact with a variety of biological targets, including adenosine receptors, kinases, and polymerases, and have shown potential as treatments for cancer and cardiovascular diseases. medchemexpress.com
The protection of the 2' and 3' hydroxyls allows medicinal chemists to selectively modify the 5'-position and the purine (B94841) ring to create novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. For example, modifying the N6-position of the adenine ring can tune the compound's affinity for the different subtypes of adenosine receptors (A1, A2A, A2B, A3). The synthesis of derivatives, such as 8-bromo-2',3'-O-isopropylideneadenosine, provides a route to further functionalization at the C8 position of the purine ring. nih.gov
Translational research efforts are focused on using this scaffold to build next-generation drugs, including:
Potent and Selective Receptor Agonists/Antagonists: For treating inflammation, pain, and cardiovascular disorders.
Novel Antiviral Agents: By designing molecules that, once deprotected inside a cell, can be phosphorylated and act as chain terminators for viral polymerases.
Anticancer Therapeutics: Adenosine analogs can induce apoptosis in cancer cells or modulate the tumor microenvironment. medchemexpress.com
The ability to generate diverse libraries of compounds from the this compound scaffold, combined with high-throughput screening, accelerates the discovery-to-development pipeline for new medicines.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2',3'-O-Isopropylideneadenosine and its intermediates?
- Answer : The synthesis typically involves protecting adenosine's 2'- and 3'-hydroxyl groups using 2,2-dimethoxypropane under acidic conditions (e.g., p-toluenesulfonic acid in DMF). For intermediates like 8-bromo derivatives, bromination is performed using bromine in dioxane/Na₂HPO₄ or NaOAc buffer, though yields may vary depending on reaction optimization . Purification often involves column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization.
Q. How is the structural integrity of this compound validated after synthesis?
- Answer : Key methods include:
- 1H/13C NMR : Assign peaks for the isopropylidene group (δ ~1.3–1.5 ppm for methyl protons) and ribose protons (e.g., H(1') at δ 5.8–6.2 ppm). Syn-anti conformational equilibrium can be analyzed via H(2') chemical shifts .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm) confirm purity (>95%).
- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular mass (e.g., [M+H]+ at m/z 308.3).
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid contact with strong oxidizers (e.g., peroxides, HNO₃) and moisture. Stability studies suggest decomposition occurs above 40°C, releasing CO₂ and sulfur oxides .
Advanced Research Questions
Q. How can conflicting data on the bromination efficiency of this compound be resolved?
- Answer : Discrepancies in bromination yields (e.g., using Br₂ in dioxane vs. NaOAc buffer) may arise from pH sensitivity. Optimize by:
- Monitoring reaction progress via TLC (Rf shift from 0.5 to 0.7 in EtOAc/hexane).
- Adjusting Br₂ stoichiometry (1.2–1.5 eq.) and reaction time (2–6 hr).
- Using NBS (N-bromosuccinimide) as a milder alternative .
Q. What advanced techniques characterize the syn-anti conformational dynamics of this compound?
- Answer : Dynamic NMR in solvents like DMSO-d₆ or CDCl₃ reveals solvent-dependent equilibria. For example:
- In DMSO: 80% anti conformer (H(2') δ 5.2 ppm) vs. 20% syn (δ 5.45 ppm).
- In CDCl₃: 50% anti (δ 5.0 ppm) due to reduced polarity.
- Variable-temperature NMR (VT-NMR) quantifies energy barriers (ΔG‡) between conformers .
Q. What strategies mitigate decomposition during functionalization at the 5'-position of this compound?
- Answer : For carbamate or phosphate introduction:
- Carbamoylation : React with CDI (1,1'-carbonyldiimidazole) and methylamine in anhydrous THF at 0°C, followed by deprotection with HOAc/water .
- Phosphorylation : Use methyl dichlorophosphate with n-BuLi at −78°C. Protect intermediates with tetrahydropyranyl (THP) groups to prevent side reactions .
Q. How do steric effects from the isopropylidene group influence reactivity in cross-coupling reactions?
- Answer : The isopropylidene moiety restricts ribose ring flexibility, favoring reactions at the 5'- or 8-position. For Suzuki-Miyaura coupling:
- Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids (1.5 eq.) in THF/H₂O (3:1) at 60°C.
- Monitor regioselectivity via HPLC-MS, as steric hindrance may reduce yields at the 2'-position .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | C₁₃H₁₇N₅O₄ | |
| Melting point | 221–222°C | |
| Molar mass | 307.30 g/mol | |
| Solubility | DMSO > 50 mg/mL; H₂O < 1 mg/mL | |
| Stability | Decomposes above 40°C; avoid oxidizers |
Table 2 : Syn vs. Anti Conformer Populations in Different Solvents
| Solvent | % Anti Conformer | % Syn Conformer | Method | Reference |
|---|---|---|---|---|
| DMSO-d₆ | 80% | 20% | 1H NMR | |
| CDCl₃ | 50% | 50% | 1H NMR | |
| H₂O | 90% | 10% | Dynamic NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
